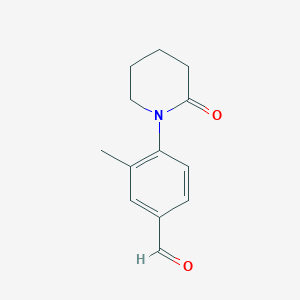
3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methyl group and a 2-oxopiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-oxopiperidine. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-methylbenzaldehyde is reacted with 2-oxopiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. For example, 4-chloronitrobenzene can be reacted with piperidine to form an intermediate, which is then subjected to further reactions including reduction and cyclization to yield the final product .
化学反応の分析
Types of Reactions
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and oxopiperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxopiperidinyl group can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent or non-covalent interactions with target proteins .
類似化合物との比較
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) that contains a similar oxopiperidinyl group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde core with a 2-oxopiperidin-1-yl group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10-8-11(9-15)5-6-12(10)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
CYISWAGSBRCGQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


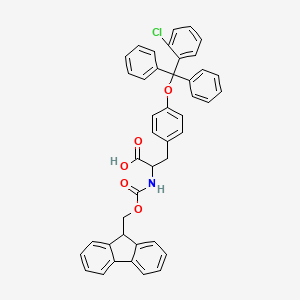

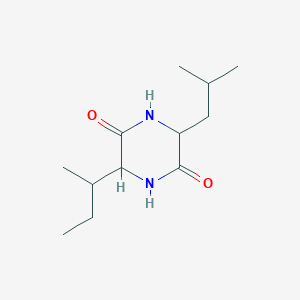
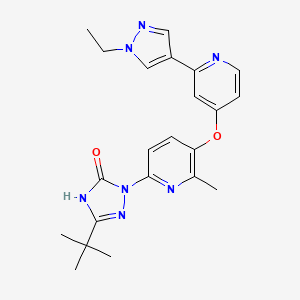
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
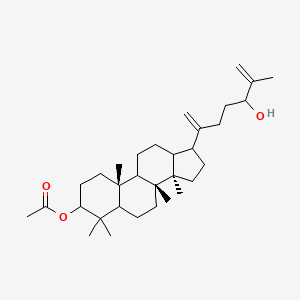
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
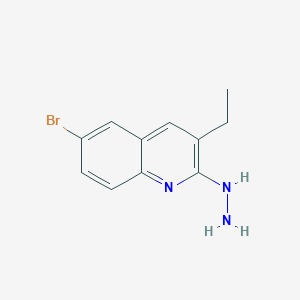

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
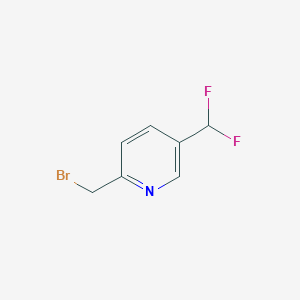
![[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B15145861.png)
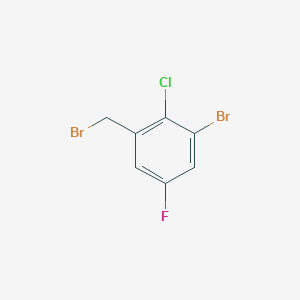
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)
